molecular formula C10H21Br2N B2371130 (2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide CAS No. 2375247-73-5

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide

Cat. No. B2371130
M. Wt: 315.093
InChI Key: UIIZUADMCCWFJI-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide, commonly known as Br-MTP-HBr, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has a bromomethyl group attached to its second carbon atom and a tert-butyl group attached to its fourth carbon atom. The hydrobromide salt form of Br-MTP is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

1. Synthesis of Antiviral Lipopeptide Cavinafungin B

  • Summary of the Application: This compound was used in the synthesis of the antiviral natural product cavinafungin B .
  • Methods of Application: The researchers leveraged a one-pot chemoenzymatic synthesis of (2S,4R)-4-methylproline and oxazolidine-tethered (Rink-Boc-ATG-resin) SPPS methodology .
  • Results: The researchers reported an efficient ten-step synthesis of cavinafungin B in 37% overall yield . This general strategy could prove amenable to the construction of other natural and unnatural linear lipopeptides .

2. Rational Design of Protein Stability

  • Summary of the Application: The compound was used to study the effect of (2S,4R)-4-Fluoroproline on the stability and folding pathway of ubiquitin .
  • Methods of Application: The researchers used 4-substituted proline analogs capable to induce pre-organization in target proteins .
  • Results: The researchers found that peptides and proteins containing 4-fluorinated proline derivatives can be stabilized by forcing the pyrrolidine ring in its favored puckering conformation .

properties

IUPAC Name

(2S,4R)-2-(bromomethyl)-4-tert-butylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrN.BrH/c1-10(2,3)8-4-5-12-9(6-8)7-11;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZUADMCCWFJI-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC(C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCN[C@@H](C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide

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